molecular formula H24Mo3N6O12 B1664926 Azane;molybdenum;tetracosahydrate CAS No. 12027-67-7

Azane;molybdenum;tetracosahydrate

Cat. No. B1664926
CAS RN: 12027-67-7
M. Wt: 1206.2 g/mol
InChI Key: MYRXLIFJBQXYGL-UHFFFAOYSA-T
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Patent
US05389241

Procedure details

4H2O (AHM) was dissolved in 15 g of fresh deionized water. 25 g of the activated carbon was impregnated with this solution to incipient wetness. It was left at room temperature with occasional stirring for 2 hours. It was then heated slowly at 0.3° C./min to 115° C. in a temperature programmable forced air circulation oven, was left at that temperature for 24 hours, and then cooled slowly to room temperature in about 3 hours time. The resulting material is referred to as catalyst C1. The Mo in catalyst C1 exists probably as partially decomposed ammonium molybdate. If all the AHM would have decomposed to Mo trioxide, it would contain 16.2% by weight molybdenum trioxide, the balance being carbon support.
[Compound]
Name
Mo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Mo trioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 g
Type
solvent
Reaction Step Five
[Compound]
Name
catalyst C1
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
[Compound]
Name
catalyst C1
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH4+:1].[NH4+].[O-:3][Mo:4]([O-])(=O)=O.[Mo:8](=O)(=O)=[O:9]>O>[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[OH2:3].[OH2:9].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[Mo:4].[Mo:8].[Mo:4].[Mo:4].[Mo:4].[Mo:4].[Mo:4] |f:0.1.2,5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28.29.30.31.32.33.34.35.36.37.38.39.40.41|

Inputs

Step One
Name
Mo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]
Step Three
Name
Mo trioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mo](=O)(=O)=O
Step Five
Name
Quantity
15 g
Type
solvent
Smiles
O
Step Six
Name
catalyst C1
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Seven
Name
catalyst C1
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with occasional stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
It was left at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
It was then heated slowly at 0.3° C./min to 115° C. in a temperature programmable
WAIT
Type
WAIT
Details
was left at that temperature for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.